molecular formula C16H21IN2O5 B035197 Galtifenin CAS No. 106719-74-8

Galtifenin

Cat. No. B035197
M. Wt: 448.25 g/mol
InChI Key: DVBXFRSRFUTZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galtifenin is a compound with the molecular formula C16H21IN2O5 . It has a molecular weight of 448.25 g/mol . The IUPAC name for Galtifenin is 2-[carboxymethyl-[2-(2,6-diethyl-3-iodoanilino)-2-oxoethyl]amino]acetic acid .


Molecular Structure Analysis

The molecular structure of Galtifenin can be represented by the canonical SMILES string: CCC1=C(C(=C(C=C1)I)CC)NC(=O)CN(CC(=O)O)CC(=O)O . This represents the arrangement of atoms and their connectivity in the molecule.


Physical And Chemical Properties Analysis

Galtifenin has several computed properties. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 9 . The Topological Polar Surface Area is 107 Ų . The complexity of Galtifenin is computed to be 444 .

Scientific Research Applications

  • Memory and Cognitive Functions : Gintonin administration, which includes Galtifenin, has been shown to restore memory deficits in a model of hippocampal senescence, enhancing hippocampal LPA1 receptor expression, long-term potentiation, and neurogenesis (Nam et al., 2018).

  • Cancer Therapy : Galunisertib, an oral small molecule inhibitor, which may involve Galtifenin pathways, has antitumor activity in tumor-bearing animal models. It targets the TGF-α signaling pathway (Herbertz et al., 2015).

  • Neuroprotective Effects : Astilbin, which may be structurally related to Galtifenin, has been found to ameliorate oxidative stress and apoptosis in D-galactose-induced senescence by regulating the PI3K/Akt/m-TOR signaling pathway in mice brains (Zhang et al., 2021).

  • Hepatoprotective Effects : Galangin, likely acting through similar pathways as Galtifenin, activates Nrf2/HO-1 signaling, attenuating oxidative damage, inflammation, and cell death in a model of hepatotoxicity (Aladaileh et al., 2019).

  • Treatment of Alzheimer's Disease : Galanthamine, an acetylcholinesterase inhibitor like Galtifenin, improves cognitive function in Alzheimer's disease patients (Sramek et al., 2000).

  • Cardiac and Renal Fibrosis : Galectin-3 inhibition, in which Galtifenin might play a role, can block aldosterone-induced cardiac and renal fibrosis, improving cardiorenal dysfunction (Calvier et al., 2015).

  • Breast Cancer Treatment : Tamoxifen and raloxifene are synthetic selective estrogen modulators (SERMs) used in the treatment and prevention of breast cancer, and Galtifenin might have similar applications (Oseni et al., 2008).

  • B Cell Differentiation : The effect of 5-azacytidine and galectin-1 on the growth and differentiation of human B lymphoma cells suggests that compounds like Galtifenin might influence plasmacytic differentiation in human lymphoid B cells (Poirier et al., 2001).

properties

IUPAC Name

2-[carboxymethyl-[2-(2,6-diethyl-3-iodoanilino)-2-oxoethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21IN2O5/c1-3-10-5-6-12(17)11(4-2)16(10)18-13(20)7-19(8-14(21)22)9-15(23)24/h5-6H,3-4,7-9H2,1-2H3,(H,18,20)(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBXFRSRFUTZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C=C1)I)CC)NC(=O)CN(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21IN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147745
Record name Galtifenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galtifenin

CAS RN

106719-74-8
Record name Galtifenin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106719748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galtifenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GALTIFENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ3FK6LC67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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